POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]

Catalog No.
S1822078
CAS No.
123322-60-1
M.F
(C15H20O2)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-M...

CAS Number

123322-60-1

Product Name

POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]

Molecular Formula

(C15H20O2)n

Molecular Weight

0

Polymer Chemistry and Materials Science:

POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL], also known as poly(norbornene dicarboxylic acid ester) (PNBE), is a type of polycyclic hydrocarbon polymer. PNBE falls under the category of addition polymers, meaning it forms by the repetitive addition of monomer units through covalent bonding.

Research in this area focuses on understanding the relationship between the polymer's structure and its properties, such as:

  • Thermal properties: Studying the glass transition temperature (Tg) and melting point of PNBE helps determine its potential applications in various temperature ranges [].
  • Mechanical properties: PNBE exhibits good mechanical strength and elasticity, making it a potential candidate for use in engineering materials [].
  • Chemical resistance: Research explores PNBE's resistance to various chemicals and solvents, which can influence its suitability for specific applications.

Potential Applications in Drug Delivery:

The unique properties of PNBE have sparked interest in its potential applications for drug delivery systems. Research in this area investigates the use of PNBE for:

  • Biodegradable drug carriers: PNBE can be designed to degrade over time, releasing the encapsulated drug in a controlled manner [].
  • Targeted drug delivery: Modifying PNBE with specific targeting moieties could enable the delivery of drugs to specific cells or tissues [].

POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] is a synthetic polymer compound characterized by its complex structure and unique properties. It is derived from octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene, which contributes to its molecular framework. The compound has a linear formula of (C15H20O2)n and a CAS number of 123322-60-1. This polymer exhibits significant potential in various applications due to its structural properties and biological activity .

As with many synthetic polymers, detailed safety information on Poly[[octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene-1,3-diyl]-1,2-ethanediyl] is limited. It's generally recommended to handle unknown polymers with caution, following proper laboratory safety protocols. Potential hazards might include:

  • Dust inhalation: Inhalation of dust particles from the polymer could cause respiratory irritation.
  • Skin or eye contact: Contact with the skin or eyes could cause irritation.

The chemical behavior of POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] can be influenced by its functional groups. It can undergo several reactions typical of polymers, including:

  • Polymerization: The compound can participate in radical polymerization processes due to the presence of double bonds in its structure.
  • Esterification: The methoxycarbonyl group allows for esterification reactions with alcohols.
  • Hydrolysis: In aqueous conditions, the ester linkages may hydrolyze, leading to the formation of carboxylic acids and alcohols.

These reactions make the compound versatile for various synthetic pathways in organic chemistry .

Research into the biological activity of POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] indicates potential applications in medicinal chemistry. The compound has shown:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against certain bacteria and fungi.
  • Cytotoxic Activity: Some derivatives have exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] can be achieved through several methods:

  • Stepwise Polymerization: This method involves the sequential addition of monomer units under controlled conditions to form the polymer chain.
  • Ring-opening Polymerization: Utilizing cyclic monomers derived from octahydro compounds can lead to the formation of this polymer through ring-opening mechanisms.
  • Functionalization Reactions: The introduction of methoxycarbonyl groups can be achieved via nucleophilic substitution reactions on suitable precursors.

These methods allow for the customization of polymer properties and functionalities .

POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] has a range of applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials Science: Its unique structural properties make it suitable for use in advanced materials like coatings and adhesives.
  • Biotechnology: Potential applications in drug delivery systems and biocompatible materials are being explored.

The versatility of this compound opens avenues for innovative uses across different fields .

Interaction studies involving POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] focus on understanding how it interacts with biological systems and other chemical entities:

  • Binding Studies: Investigating how the polymer binds to proteins or enzymes can provide insights into its mechanism of action.
  • Compatibility Tests: Assessing its compatibility with various solvents and biological media is crucial for application development.

Such studies are essential for determining the safety and efficacy of this compound in practical applications .

Several compounds share structural similarities with POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]. Here are some notable examples:

Compound NameStructureUnique Features
4,7-MethanoindanC10H16Base structure with less complexity than the polymer
TetrahydrodicyclopentadieneC10H16Similar cyclic structure but lacks functional groups
OctahydroindeneC10H16Saturated version without methoxycarbonyl groups

The uniqueness of POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] lies in its polymeric nature combined with specific functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Dates

Modify: 2023-08-15

Explore Compound Types